4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one
Overview
Description
4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one is a chemical compound with a pyridazinone core structure It is characterized by the presence of two chlorine atoms at the 4 and 5 positions, a hydroxymethyl group at the 2 position, and a ketone group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one typically involves the chlorination of a pyridazinone precursor. One common method includes the reaction of 4,5-dichloropyridazine with formaldehyde under basic conditions to introduce the hydroxymethyl group. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to obtain the compound in high purity. The specific conditions and reagents used can vary depending on the desired scale and purity requirements.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 4,5-Dichloro-2-(carboxymethyl)pyridazin-3(2H)-one.
Reduction: 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-ol.
Substitution: 4,5-Dimethoxy-2-(hydroxymethyl)pyridazin-3(2H)-one.
Scientific Research Applications
4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but the compound’s ability to form hydrogen bonds and interact with nucleophilic sites is often crucial to its activity.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dichloropyridazin-3(2H)-one
- 2-Hydroxymethylpyridazin-3(2H)-one
- 4,5-Dichloro-2-methylpyridazin-3(2H)-one
Uniqueness
4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one is unique due to the combination of its chlorine substituents and hydroxymethyl group, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, distinguishing it from other pyridazinone derivatives.
Properties
IUPAC Name |
4,5-dichloro-2-(hydroxymethyl)pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O2/c6-3-1-8-9(2-10)5(11)4(3)7/h1,10H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNZCCKUTRMPSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=O)C(=C1Cl)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344386 | |
Record name | 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51355-97-6 | |
Record name | 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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